molecular formula C18H19N5O B7167178 N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide

Cat. No.: B7167178
M. Wt: 321.4 g/mol
InChI Key: CFOFWPSSLDQHHO-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a pyridine carboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.

Properties

IUPAC Name

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12(2)16-8-7-14(10-19-16)18(24)21-15-6-4-5-13(9-15)17-20-11-23(3)22-17/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOFWPSSLDQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyridine Carboxamide: The final step involves the coupling of the triazole-phenyl intermediate with a pyridine carboxylic acid derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products:

  • Oxidation products include alcohols and ketones.
  • Reduction products include amines.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its triazole moiety.
  • Studied for its antimicrobial properties against various pathogens.

Medicine:

  • Explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

    N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propylpyridine-3-carboxamide: Similar structure but with a propyl group instead of an isopropyl group.

    N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness:

  • The presence of the isopropyl group in N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-3-carboxamide enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
  • The specific arrangement of functional groups in this compound may result in unique binding interactions with biological targets, distinguishing it from similar compounds.

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